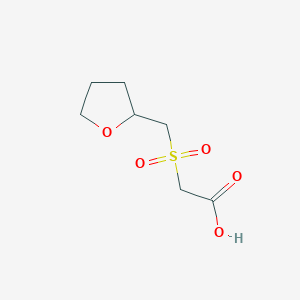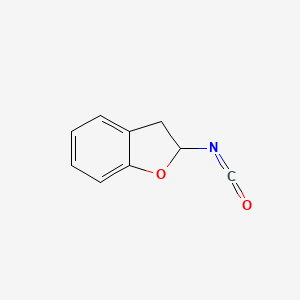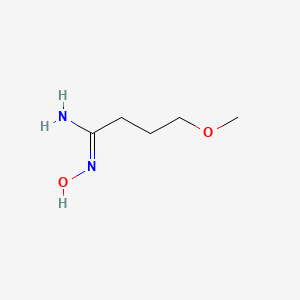![molecular formula C9H7N3O4 B6143815 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000933-15-2](/img/structure/B6143815.png)
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid” is a chemical compound with the CAS Number: 1000933-15-2 . It has a molecular weight of 221.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid . The InChI code for this compound is 1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.17 .Applications De Recherche Scientifique
Cancer Therapeutics Development
This compound has shown promise in the development of cancer therapeutics. Pyrido[2,3-d]pyrimidine derivatives have been studied for their potential as CDK4/6 inhibitors, which are crucial in the treatment of various cancers due to their role in disrupting the proliferation of malignant cells .
PARP-1 Inhibition for Antitumor Activity
Derivatives of pyrido[2,3-d]pyrimidine, such as the one , have been explored as novel PARP-1 inhibitors. These inhibitors play a significant role in enhancing antitumor activity, as they interfere with the cancer cell’s ability to repair DNA, thereby inhibiting their proliferation .
Molecular Docking Studies
The compound’s structure is conducive to molecular docking studies, which are essential in drug discovery and development. The pyrano[2,3-d]pyrimidine scaffold, in particular, has been noted for its importance in interactions with amino acids in enzyme sites, which is valuable for understanding and enhancing drug-receptor interactions .
Pharmacological Research
In pharmacology, this compound’s derivatives are used to study their interaction with various therapeutic targets. The pyridopyrimidine moiety is present in drugs that have been approved for therapeutic use, and ongoing research aims to develop new therapies based on this structure .
Biochemical Studies
Biochemically, the compound is of interest due to its heterocyclic structure, which is common in many biologically active molecules. Research in this area focuses on understanding the compound’s role in biological systems and its potential biochemical applications .
Chemical Research and Synthesis
The compound is also significant in chemical research, particularly in the synthesis of new molecules. Its structure serves as a building block for creating a variety of derivatives with potential applications in medicine and other fields .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOKZFGLLFQDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)






![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)


![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)